molecular formula C19H20N4O5S2 B2753446 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide CAS No. 2034540-61-7

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide

Cat. No.: B2753446
CAS No.: 2034540-61-7
M. Wt: 448.51
InChI Key: WKOCDRIGCFAULB-UHFFFAOYSA-N
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Description

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to an imidazole ring and a sulfamoylphenethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The imidazole derivative is then coupled with a benzamide derivative through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Sulfamoylphenethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, leading to various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the benzamide and sulfamoylphenethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-aminophenethyl)benzamide: Similar structure but with an amino group instead of a sulfamoyl group.

    3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-nitrophenethyl)benzamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.

Uniqueness

The presence of both the methylsulfonyl and sulfamoyl groups in 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide makes it unique. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-methylsulfonylimidazol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-29(25,26)19-22-11-12-23(19)16-4-2-3-15(13-16)18(24)21-10-9-14-5-7-17(8-6-14)30(20,27)28/h2-8,11-13H,9-10H2,1H3,(H,21,24)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOCDRIGCFAULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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